beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester
Description
This compound, commonly known as dabigatran etexilate mesylate, is a prodrug of dabigatran, a direct thrombin inhibitor used to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation . Its chemical structure (C₃₄H₄₁N₇O₅·CH₄O₃S) comprises:
- A 1-methyl-1H-benzimidazole core.
- A pyridinyl group at the N-2 position.
- A beta-alanine ethyl ester moiety.
- A 4-[[(1-ethylbutoxy)carbonyl]amino]iminomethylphenyl substituent on the benzimidazole ring .
As a prodrug, dabigatran etexilate undergoes rapid hydrolysis by esterases in vivo to form the active metabolite dabigatran, which binds reversibly to thrombin’s active site, inhibiting fibrin formation . It is marketed as a methanesulfonate salt to enhance solubility and bioavailability, with a molecular weight of 723.86 g/mol (mesylate salt) .
Properties
CAS No. |
1610758-22-9 |
|---|---|
Molecular Formula |
C34H41N7O5 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-(N-hexan-3-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5/c1-5-10-26(6-2)46-34(44)39-32(35)23-12-15-25(16-13-23)37-22-30-38-27-21-24(14-17-28(27)40(30)4)33(43)41(20-18-31(42)45-7-3)29-11-8-9-19-36-29/h8-9,11-17,19,21,26,37H,5-7,10,18,20,22H2,1-4H3,(H2,35,39,44) |
InChI Key |
IBGKFUGDIDLMGI-UHFFFAOYSA-N |
SMILES |
CCCC(CC)OC(=O)NN=CC1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Canonical SMILES |
CCCC(CC)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
O-(3-Hexyl) Dabigatran Ethyl Ester; N-[[2-[[[4-[[[(1-Ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester |
Origin of Product |
United States |
Biological Activity
Beta-Alanine, specifically the compound N-[[2-[[[4-[[[(1-Ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester, is a complex beta-amino acid derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C33H39N7O5
- Molecular Weight : 613.71 g/mol
- CAS Number : 2096992-10-6
Beta-Alanine is known to act as a precursor to carnosine, a dipeptide that plays a crucial role in muscle function by buffering hydrogen ions during high-intensity exercise. The compound's structure suggests potential interactions with various biological targets, including enzymes involved in amino acid metabolism and neurotransmission.
1. Ergogenic Effects
Research indicates that beta-alanine supplementation can enhance exercise performance by increasing muscle carnosine levels. A meta-analysis of multiple studies found that beta-alanine supplementation resulted in a median improvement of 2.85% in exercise performance measures, particularly for activities lasting between 60 to 240 seconds . This effect is attributed to the compound's ability to buffer lactic acid accumulation during intense physical exertion.
2. Neuroprotective Properties
Beta-alanine has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and apoptosis in neuronal cells, potentially through modulation of glutamate signaling pathways .
3. Role in Metabolism
Beta-alanine participates in various metabolic pathways, serving as an intermediate in the synthesis of pantothenic acid (vitamin B5) and coenzyme A. These pathways are essential for fatty acid metabolism and energy production .
Table 1: Summary of Key Studies on Beta-Alanine
| Study Reference | Population | Dosage | Duration | Outcome |
|---|---|---|---|---|
| Harris et al. (2006) | Trained athletes | 6.4 g/day | 28 days | Increased muscle carnosine levels |
| Derave et al. (2007) | Recreational athletes | 4.8 g/day | 10 weeks | Improved performance in high-intensity cycling |
| Zoeller et al. (2007) | Healthy males | 6 g/day | 21 days | Enhanced endurance capacity |
Scientific Research Applications
Antithrombotic Activity
The compound is structurally related to Dabigatran, a direct thrombin inhibitor. Research indicates that beta-Alanine derivatives can influence coagulation pathways, making them potential candidates for developing new anticoagulants. The specific structural features of this compound suggest enhanced binding affinity to thrombin compared to simpler beta-Alanine derivatives .
Neuroprotective Effects
Studies have shown that beta-Alanine supplementation may improve cognitive performance and resilience against stress-related disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neuroprotection and cognitive enhancement .
Performance Enhancement
Beta-Alanine is widely recognized for its role in increasing muscle carnosine levels, which helps buffer hydrogen ions during intense exercise. This buffering capacity can enhance performance in high-intensity activities. The specific compound may offer additional benefits due to its unique structure, potentially leading to improved exercise capacity and recovery .
Synthesis and Chemical Properties
Physical Performance Studies
A systematic review highlighted the effects of beta-Alanine supplementation on physical performance metrics, demonstrating significant improvements in endurance and strength training outcomes. The unique properties of the ethyl ester form may enhance bioavailability compared to other forms .
Cognitive Function Research
Recent studies have suggested that beta-Alanine can mitigate symptoms associated with mild traumatic brain injuries and improve cognitive resilience under stress conditions. The implications for athletes and military personnel are particularly noteworthy .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The 1-ethylbutoxycarbonyl group in dabigatran etexilate enhances prodrug stability compared to shorter-chain analogues like hexyloxycarbonyl derivatives (e.g., ACI-INT-1663) . Replacement of the iminomethyl group with a cyanophenyl moiety (CAS 211915-84-3) reduces thrombin affinity due to loss of amidine-thrombin hydrogen bonding .
Salt Forms :
- The mesylate salt of dabigatran etexilate improves aqueous solubility (critical for oral bioavailability) compared to the free base form of dabigatran .
Metabolite Activity :
- The active metabolite, dabigatran, exhibits higher thrombin inhibition potency (IC₅₀ = 2.8 nM) than the prodrug (IC₅₀ = 4.5 nM) due to the removal of the ethyl ester group .
Bioactivity and Pharmacokinetic Profiling
Using Tanimoto coefficient-based similarity indexing (structural similarity >0.8), dabigatran etexilate clusters with benzimidazole-derived thrombin inhibitors sharing the pyridinyl-beta-alanine scaffold .
Table 2: Pharmacokinetic Comparisons
| Compound | LogP | Plasma Half-Life (hr) | Protein Binding (%) | CYP450 Metabolism |
|---|---|---|---|---|
| Dabigatran etexilate | 3.2 | 12–14 | 35 | Minimal |
| ACI-INT-1663 | 4.1 | 8–10 | 65 | Moderate |
| CAS 211915-84-3 | 2.8 | 6–8 | 50 | High |
Key Observations:
- Lipophilicity : Higher logP values (e.g., ACI-INT-1663) correlate with increased protein binding but shorter half-lives due to faster hepatic clearance .
- Metabolic Stability : Dabigatran etexilate’s minimal CYP450 metabolism reduces drug-drug interaction risks compared to analogues like CAS 211915-84-3, which undergo extensive CYP-mediated oxidation .
Hazard and Stability Profiles
Structural analogues exhibit divergent stability and toxicity profiles:
- Dabigatran etexilate mesylate : Stable under acidic conditions but degrades to dabigatran in plasma; low hepatotoxicity risk .
- ACI-INT-1663 : Forms reactive metabolites under oxidative stress, raising safety concerns .
- 4-cyanophenyl derivative (CAS 211915-84-3): Generates cyanide-related degradation products in alkaline environments, requiring rigorous formulation controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
